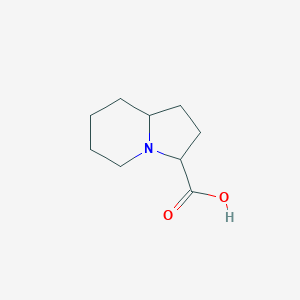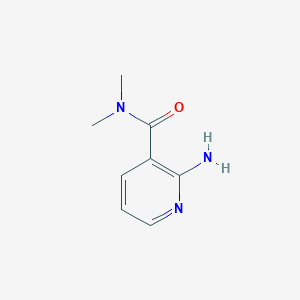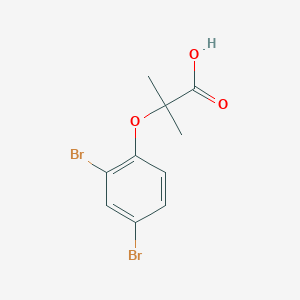
2-(2,4-Dibromophenoxy)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dibromophenoxy)-2-methylpropanoic acid is an organic compound that belongs to the class of phenoxy acids It is characterized by the presence of two bromine atoms attached to the phenoxy group and a methylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dibromophenoxy)-2-methylpropanoic acid typically involves the bromination of phenoxyacetic acid derivatives. One common method includes the reaction of 2,4-dibromophenol with 2-bromo-2-methylpropanoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using advanced reactors and continuous flow systems. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dibromophenoxy)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in debrominated products.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and ammonia (NH3) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Debrominated phenoxy acids.
Substitution: Hydroxylated or aminated phenoxy acids.
Scientific Research Applications
2-(2,4-Dibromophenoxy)-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial properties and its effects on biological systems.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological activities.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dibromophenoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound play a crucial role in its reactivity and biological activity. The compound can interact with cellular components, leading to various biochemical effects. For instance, it may inhibit certain enzymes or disrupt cellular membranes, resulting in antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dibromo-2-(2’,4’-dibromophenoxy)phenol
- 3,4,6-Tribromo-2-(2’,4’-dibromophenoxy)phenol
- 2-(2,4-Dichlorophenoxy)propanoic acid
Uniqueness
2-(2,4-Dibromophenoxy)-2-methylpropanoic acid is unique due to its specific bromination pattern and the presence of a methylpropanoic acid moiety. This structural configuration imparts distinct chemical and biological properties, making it valuable for specific applications. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it a preferred choice for particular research and industrial purposes.
Properties
Molecular Formula |
C10H10Br2O3 |
|---|---|
Molecular Weight |
337.99 g/mol |
IUPAC Name |
2-(2,4-dibromophenoxy)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H10Br2O3/c1-10(2,9(13)14)15-8-4-3-6(11)5-7(8)12/h3-5H,1-2H3,(H,13,14) |
InChI Key |
IIBYPGDBDVOKGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)OC1=C(C=C(C=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


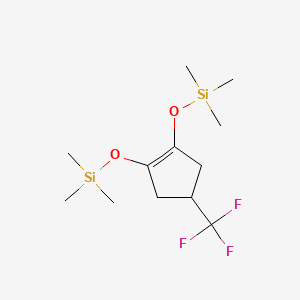
![benzyl(2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13008084.png)
![6-(Hydroxymethyl)furo[2,3-d]pyridazin-7(6H)-one](/img/structure/B13008086.png)
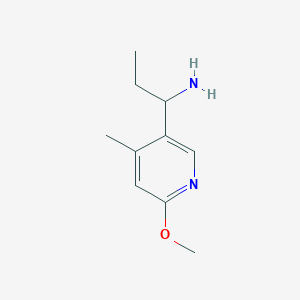
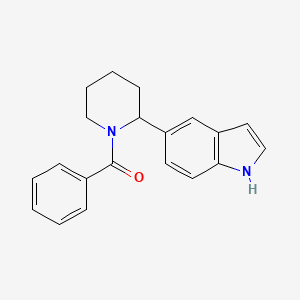
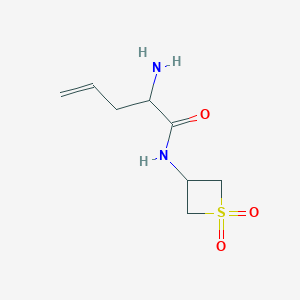
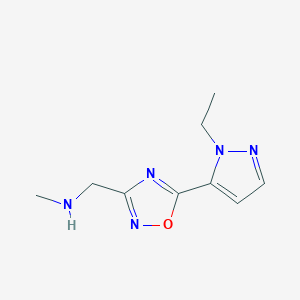

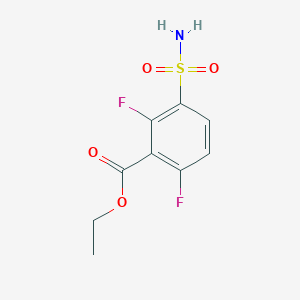

![5-Methylbenzo[d]isothiazole](/img/structure/B13008134.png)
